molecular formula C14H18ClN3 B8194017 4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8194017
M. Wt: 263.76 g/mol
InChI Key: LXJOUTDJLKVORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The procedure involves the use of reagents such as hydrochloric acid, ethanol, and formamidine acetate, with reaction conditions including reflux and reduced pressure concentration .

Industrial Production Methods

For industrial-scale production, an enhanced method has been developed that yields a significant improvement with a 91% yield. This process involves starting with 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine and utilizing hydrochloric acid in water as the solvent . This method is operationally simple and practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a polar aprotic solvent.

    Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which enhance its chemical reactivity and broaden its range of applications. The presence of the cyclohexylmethyl group, in particular, contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-7-(cyclohexylmethyl)-2-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10-16-13(15)12-7-8-18(14(12)17-10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJOUTDJLKVORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2CC3CCCCC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.